1-Butyl-3,5-difluorobenzene
Overview
Description
1-Butyl-3,5-difluorobenzene is an organic compound with the molecular formula C10H12F2 It is a derivative of benzene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3rd and 5th positions, and a butyl group is attached to the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3,5-difluorobenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the reaction of 3,5-difluorobenzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3,5-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms and the butyl group influence the reactivity and orientation of the substituents on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding fluorinated benzoic acids or reduction reactions to form fluorinated cyclohexanes.
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation: Products include fluorinated benzoic acids.
Reduction: Products include fluorinated cyclohexanes.
Scientific Research Applications
1-Butyl-3,5-difluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-butyl-3,5-difluorobenzene involves its interaction with molecular targets through various pathways. The fluorine atoms on the benzene ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The butyl group can also affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
Fluorobenzene: A simpler analog with a single fluorine atom on the benzene ring.
1,2-Difluorobenzene: A compound with two fluorine atoms at the 1st and 2nd positions on the benzene ring.
1-Butyl-2,4-difluorobenzene: A structural isomer with the butyl group at the 1st position and fluorine atoms at the 2nd and 4th positions.
Uniqueness: 1-Butyl-3,5-difluorobenzene is unique due to the specific positioning of the fluorine atoms and the butyl group, which influence its chemical reactivity and physical properties. The presence of two fluorine atoms enhances its electron-withdrawing effects, while the butyl group increases its hydrophobicity and potential interactions with lipid membranes.
Properties
IUPAC Name |
1-butyl-3,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFGLXVQRLJKAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594392 | |
Record name | 1-Butyl-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-46-0 | |
Record name | 1-Butyl-3,5-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245649-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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